molecular formula C11H15NO2 B13512260 Ethyl 6-amino-2,3-dimethylbenzoate

Ethyl 6-amino-2,3-dimethylbenzoate

Cat. No.: B13512260
M. Wt: 193.24 g/mol
InChI Key: MVADTBISKUQMJZ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-2,3-dimethylbenzoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, and two methyl groups attached to the benzene ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-amino-2,3-dimethylbenzoate typically involves the esterification of 6-amino-2,3-dimethylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-amino-2,3-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 6-amino-2,3-dimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-amino-2,3-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the ester group may participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an amino group and an ethyl ester group on the benzene ring.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 6-amino-2,3-dimethylbenzoate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)10-8(3)7(2)5-6-9(10)12/h5-6H,4,12H2,1-3H3

InChI Key

MVADTBISKUQMJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)C)N

Origin of Product

United States

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